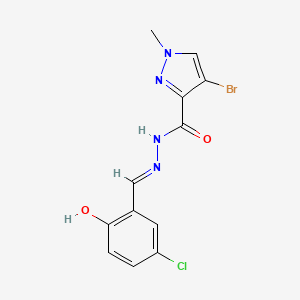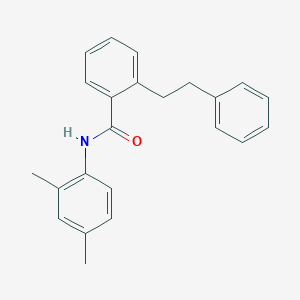
4-bromo-N'-(5-chloro-2-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N'-(5-chloro-2-hydroxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide is a chemical compound with potential applications in scientific research. This compound is also known as BHMC and is synthesized using various methods.
Wirkmechanismus
The mechanism of action of BHMC is not fully understood. However, it has been suggested that BHMC exerts its anti-inflammatory and anti-tumor effects by inhibiting the NF-κB signaling pathway. BHMC has also been shown to inhibit the activity of the enzyme α-amylase, which is involved in the digestion of carbohydrates.
Biochemical and Physiological Effects:
BHMC has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. BHMC has also been found to reduce the levels of glucose in the blood and improve insulin sensitivity. Additionally, BHMC has been shown to reduce oxidative stress and lipid peroxidation.
Vorteile Und Einschränkungen Für Laborexperimente
BHMC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high level of stability. BHMC is also soluble in a wide range of solvents, which makes it easy to use in various experiments. However, BHMC has some limitations for lab experiments. It has low bioavailability and poor water solubility, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on BHMC. One potential direction is to investigate the potential use of BHMC as a therapeutic agent for various diseases, including cancer and diabetes. Another direction is to study the mechanism of action of BHMC in more detail to better understand its effects on the body. Additionally, further research is needed to optimize the synthesis method of BHMC and improve its bioavailability.
Synthesemethoden
The synthesis of BHMC involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 4-bromo-1-methyl-1H-pyrazol-3-carbohydrazide in the presence of a catalyst. The reaction is carried out under reflux in ethanol and the resulting product is purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
BHMC has potential applications in scientific research, particularly in the field of medicine. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. BHMC has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have a protective effect on pancreatic beta cells.
Eigenschaften
IUPAC Name |
4-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN4O2/c1-18-6-9(13)11(17-18)12(20)16-15-5-7-4-8(14)2-3-10(7)19/h2-6,19H,1H3,(H,16,20)/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNKMXIPEWXYEH-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NN=CC2=C(C=CC(=C2)Cl)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)N/N=C/C2=C(C=CC(=C2)Cl)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1-azepanyl)-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6011014.png)
![1-[2-(1-{3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}-4-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B6011015.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6011024.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B6011030.png)
![N-[(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6011039.png)

![2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6011054.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[3-(2-fluorophenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6011056.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6011073.png)
![(1R*,2S*,4R*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)
![2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011096.png)
![4-(4-hydroxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6011104.png)
![2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)